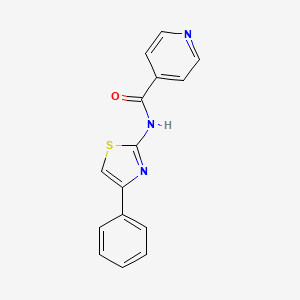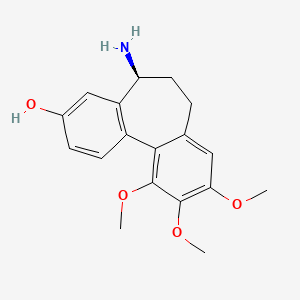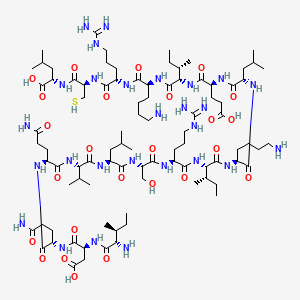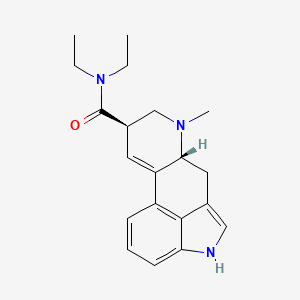
N-(4-phenyl-1,3-thiazol-2-yl)pyridine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Phenylthiazol-2-yl)isonicotinamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmaceutical research. This compound features a thiazole ring, which is known for its diverse biological activities, and an isonicotinamide moiety, which is often associated with antimicrobial and anticancer properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Phenylthiazol-2-yl)isonicotinamide typically involves a multi-step process. One common method is the Hantzsch thiazole synthesis, which includes the following steps :
Bromination: The starting material, 1-(2,4-dimethylphenyl)ethan-1-one, is brominated using copper(II) bromide (CuBr2) to form 2-bromo-1-(2,4-dimethylphenyl)ethan-1-one.
Thiazole Ring Formation: The brominated compound reacts with thiourea to form 4-(2,4-dimethylphenyl)thiazol-2-amine.
Amidation: The thiazole amine is then reacted with isonicotinoyl chloride hydrochloride to form N-(4-(2,4-dimethylphenyl)thiazol-2-yl)isonicotinamide.
Industrial Production Methods
While specific industrial production methods for N-(4-Phenylthiazol-2-yl)isonicotinamide are not widely documented, the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
N-(4-Phenylthiazol-2-yl)isonicotinamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify its functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the isonicotinamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to amines or alcohols .
Aplicaciones Científicas De Investigación
N-(4-Phenylthiazol-2-yl)isonicotinamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit cancer cell proliferation.
Antimicrobial Research: The compound shows promise as an antibacterial agent, particularly against Gram-positive and Gram-negative bacteria.
Biological Studies: It is used in studies exploring the mechanisms of cell apoptosis and other cellular processes.
Mecanismo De Acción
The mechanism of action of N-(4-Phenylthiazol-2-yl)isonicotinamide involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
Similar Compounds
N-(4-Phenylthiazol-2-yl)cinnamamide: Known for its anticancer properties.
N-(Thiazol-2-yl)benzenesulfonamide: Exhibits antibacterial activity.
Uniqueness
N-(4-Phenylthiazol-2-yl)isonicotinamide is unique due to its dual functionality, combining the biological activities of both the thiazole ring and the isonicotinamide moiety. This dual functionality enhances its potential as a therapeutic agent in both cancer and bacterial infections .
Propiedades
Número CAS |
5245-66-9 |
|---|---|
Fórmula molecular |
C15H11N3OS |
Peso molecular |
281.3 g/mol |
Nombre IUPAC |
N-(4-phenyl-1,3-thiazol-2-yl)pyridine-4-carboxamide |
InChI |
InChI=1S/C15H11N3OS/c19-14(12-6-8-16-9-7-12)18-15-17-13(10-20-15)11-4-2-1-3-5-11/h1-10H,(H,17,18,19) |
Clave InChI |
PUUUVNHZQJNJSV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=NC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[3-(Hydroxyamino)-3-oxopropyl]pentanedioic acid](/img/structure/B3062886.png)






![5-[(3,4-Dihydroxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B3062933.png)



![6-(benzo[d][1,3]dioxol-5-yl(1H-imidazol-1-yl)methyl)benzo[d][1,3]dioxol-5-ol](/img/structure/B3062963.png)
![(2R,3S,4S,5R,6R)-2-(aminomethyl)-6-[(1S,2R,3R,4S,6R)-4,6-diamino-2-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexyl]oxyoxane-3,4,5-triol](/img/structure/B3062980.png)
